3-Chloro-4-fluoro-1-benzofuran-2-carboxylic acid
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Overview
Description
3-Chloro-4-fluoro-1-benzofuran-2-carboxylic acid is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of chlorine and fluorine substituents on the benzofuran ring, as well as a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluorophenol and 2-bromoacetic acid.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a subsequent oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products:
Scientific Research Applications
3-Chloro-4-fluoro-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Chloro-4-fluoro-1-benzofuran: Lacks the carboxylic acid group, affecting its reactivity and applications.
4-Fluoro-1-benzofuran-2-carboxylic acid: Lacks the chlorine substituent, which may alter its chemical properties and biological activity.
3-Chloro-1-benzofuran-2-carboxylic acid:
Uniqueness: 3-Chloro-4-fluoro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chlorine and fluorine substituents, which enhance its chemical versatility and potential for diverse applications .
Properties
Molecular Formula |
C9H4ClFO3 |
---|---|
Molecular Weight |
214.58 g/mol |
IUPAC Name |
3-chloro-4-fluoro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClFO3/c10-7-6-4(11)2-1-3-5(6)14-8(7)9(12)13/h1-3H,(H,12,13) |
InChI Key |
ZVGAFDAWAOQPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
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